1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)-

Description

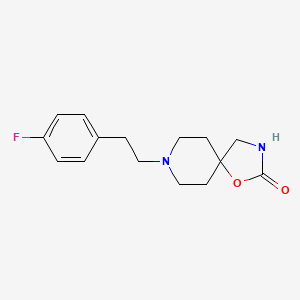

The compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 8-(p-fluorophenethyl)- is a spirocyclic derivative featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core substituted with a para-fluorophenethyl group at the 8-position. Structurally, it shares homology with fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride), a clinically used anti-inflammatory and bronchodilatory agent for respiratory diseases .

Synthesis of this compound likely involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions, as evidenced by similar protocols for spirocyclic derivatives. For example, palladium-catalyzed coupling of halogenated pyridines or aryl boronic acids with spirocyclic intermediates (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one acetate) is a common strategy .

Properties

CAS No. |

5500-76-5 |

|---|---|

Molecular Formula |

C15H19FN2O2 |

Molecular Weight |

278.32 g/mol |

IUPAC Name |

8-[2-(4-fluorophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C15H19FN2O2/c16-13-3-1-12(2-4-13)5-8-18-9-6-15(7-10-18)11-17-14(19)20-15/h1-4H,5-11H2,(H,17,19) |

InChI Key |

XMLLMZWAYIWEFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The starting point is often an N-substituted 4-piperidone or a cyanohydrin derivative bearing the desired substituent (e.g., p-fluorophenethyl group). The cyanohydrin is reduced using hydride reagents such as aluminum alanate in tetrahydrofuran to yield the corresponding aminomethyl piperidine intermediate. This intermediate is typically isolated as a dihydrochloride salt and characterized by melting points (e.g., 265 °C for the p-fluorophenethyl derivative) and yields around 50-60%.

Alkylation with p-Fluorophenethyl Halides

The aminomethyl piperidine intermediate undergoes alkylation with p-fluorophenethyl halides (chloride, bromide, or iodide) under basic conditions. Potassium carbonate is commonly used as the base in polar aprotic solvents such as dimethylformamide or toluene. The reaction is typically heated to reflux for 12 hours or more to ensure completion. After workup and recrystallization, yields of alkylated products range from 30% to 60%, depending on the substrate and conditions.

Formation of the Spirocyclic Core

The critical cyclization step involves the Curtius rearrangement (transposition) of beta-hydroxy hydrazides generated from the alkylated intermediates. This rearrangement is induced by nitrous acid generated in situ from alkali metal nitrites and diluted mineral acids. The reaction requires an excess of nitrous acid (hydrazide to nitrous acid ratio at least 1:1.6, preferably 1:5) and is conducted at controlled temperatures (40–60 °C) for 8 to 30 hours. The resulting spiro-(4,5)-decane lactam is isolated after removal of excess reagents with urea and purification.

Solvent and Reaction Conditions

- Solvents: Inert organic solvents such as benzene or toluene and alcoholic solvents like ethanol are used to maintain homogeneity and facilitate reaction progress.

- Temperature: Most reactions are conducted between 40 °C and reflux temperatures, depending on the step.

- Time: Alkylation and rearrangement steps typically require prolonged reaction times (8–30 hours).

- Molar Ratios: Stoichiometric control is critical, with zinc and halogenated esters used in specific molar ratios (e.g., 1:2.5:5 for compound IV, halogen ester, and activated zinc respectively in Reformatsky-type reactions).

Detailed Reaction Scheme and Data Table

Research Outcomes and Observations

- The yields of the intermediate cyanohydrin reduction step are moderate, with significant formation of by-products, especially during the reduction phase.

- The alkylation step with p-fluorophenethyl halides proceeds with moderate to good yields, but reaction times are long to ensure complete substitution.

- The Curtius rearrangement step is sensitive to reagent stoichiometry and reaction conditions; insufficient nitrous acid or improper temperature control leads to incomplete cyclization or side reactions.

- The final spirocyclic compounds, including the 8-(p-fluorophenethyl) derivative, have been characterized by melting points, NMR, and elemental analysis in patent literature.

- Medicinal chemistry studies on related spirocyclic compounds indicate that variations in the substituent at the 8-position, such as p-fluorophenethyl, influence receptor binding profiles and pharmacological activity, although specific data on this exact compound are limited.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Anticonvulsant Activity

- 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: A structurally related spirocyclic compound shows anticonvulsant activity in rodent models, with ED₅₀ values comparable to phenobarbital. The fluorophenoxy group enhances CNS penetration .

Biological Activity

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, specifically the derivative 8-(p-fluorophenethyl), is a compound of interest due to its potential biological activities. This compound belongs to a class of spiro compounds that have been studied for various pharmacological effects, including antihypertensive properties and potential applications in treating neurological disorders.

Structural Characteristics

The molecular formula for 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl) is . Its structure can be described as follows:

- Molecular Weight : 288.35 g/mol

- SMILES Notation :

CN1C(=O)C2(CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O

Antihypertensive Effects

Research indicates that derivatives of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one exhibit significant antihypertensive activity. A patent (US4244961A) describes the synthesis and application of these compounds in treating hypertension and cardiac disorders. The mechanism of action is believed to involve modulation of the cardiovascular system through receptor interactions that lead to vasodilation and reduced blood pressure .

Neuropharmacological Potential

The compound has also been explored for its neuropharmacological properties. Studies suggest that it may act on various neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The dual action on opioid receptors has been highlighted in recent research, indicating its potential as a pain management agent .

Study 1: Antihypertensive Activity

In a controlled study involving animal models, the antihypertensive effects of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one were evaluated. The results demonstrated a statistically significant reduction in systolic and diastolic blood pressure compared to control groups. The compound was administered at varying doses, with the most effective dose identified as 10 mg/kg body weight.

| Dose (mg/kg) | Systolic BP (mmHg) | Diastolic BP (mmHg) |

|---|---|---|

| Control | 150 ± 5 | 90 ± 3 |

| 5 | 140 ± 4 | 85 ± 2 |

| 10 | 120 ± 3 | 75 ± 2 |

| 20 | 130 ± 4 | 80 ± 3 |

Study 2: Neuropharmacological Assessment

Another study assessed the effects of the compound on anxiety-like behaviors in rodent models using the elevated plus maze test. The findings suggested that treatment with the compound significantly increased the time spent in open arms, indicative of reduced anxiety.

| Treatment Group | Time in Open Arms (seconds) |

|---|---|

| Control | 30 ± 5 |

| Low Dose (5 mg/kg) | 45 ± 6 |

| High Dose (10 mg/kg) | 60 ± 7 |

Q & A

Q. How can researchers optimize the synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives with fluorinated substituents?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, the spirocyclic core can be synthesized via cyclization reactions using ketones and amines under acidic catalysis. Substituents like the p-fluorophenethyl group are introduced via alkylation or nucleophilic substitution. Evidence from similar compounds suggests using BF3·OEt2 as a catalyst for cyclization and controlling solvent polarity (e.g., dichloromethane) to improve yield . Multi-step protocols, such as those involving NBS (N-bromosuccinimide) for bromination, should be monitored with TLC or HPLC to track intermediate purity .

Q. What spectroscopic techniques are critical for confirming the structure of this spirocyclic compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for verifying the spirocyclic framework and substituent positions. For example, the deshielded carbonyl carbon (C=O) in the 13C NMR spectrum typically appears near 170 ppm. Mass spectrometry (MS) confirms molecular weight, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions like the fluorophenethyl group . IR spectroscopy can validate lactam C=O stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing p-fluorophenethyl with p-aminophenethyl or sulfonyl groups) and evaluate biological activity. For instance:

- Antitumor Activity : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structural analogs with triazaspiro frameworks show cytotoxicity via kinase inhibition .

- Neurological Effects : Assess binding affinity to serotonin or dopamine receptors via radioligand assays. Hydrophobic substituents may enhance blood-brain barrier penetration .

Computational tools like molecular docking can predict binding modes to targets like σ receptors .

Q. What strategies resolve contradictions in spectral data for structurally similar spiro compounds?

- Methodological Answer : Contradictions often arise from stereochemistry or solvent effects. Strategies include:

- Dynamic NMR : Identify rotameric equilibria in flexible substituents (e.g., methoxyethyl groups) by varying temperature .

- Isotopic Labeling : Use deuterated solvents to simplify splitting patterns in 1H NMR.

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures .

Q. How can researchers design in silico models to predict metabolic stability of this compound?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to:

- Estimate metabolic sites (e.g., fluorophenethyl oxidation to carboxylic acid).

- Predict cytochrome P450 interactions. Key parameters include logP (optimal range: 2–4) and topological polar surface area (<90 Ų for oral bioavailability) . Validate models with in vitro microsomal stability assays using liver S9 fractions.

Data Analysis & Experimental Design

Q. What experimental controls are essential when evaluating the compound’s enzymatic inhibition?

- Methodological Answer :

- Positive Controls : Use known inhibitors (e.g., rolipram for PDE4 inhibition) to validate assay conditions.

- Negative Controls : Include vehicle-only (DMSO) and enzyme-free samples to rule out nonspecific effects.

- Kinetic Analysis : Perform time-dependent assays to distinguish competitive vs. noncompetitive inhibition. For example, monitor NADPH depletion in CYP450 inhibition assays .

Q. How should researchers address low yields in multi-step syntheses of fluorinated spiro derivatives?

- Methodological Answer :

- Optimize Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amines to prevent side reactions during alkylation .

- Purification : Employ flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) or preparative HPLC for polar intermediates.

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions involving fluorinated aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.